molecular formula C14H18O4 B1448345 2-[(4-Tert-butylphenyl)methyl]propanedioic acid CAS No. 683215-55-6

2-[(4-Tert-butylphenyl)methyl]propanedioic acid

Cat. No.: B1448345
CAS No.: 683215-55-6
M. Wt: 250.29 g/mol
InChI Key: RFJKUWQEUIWDBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylphenyl)methyl]propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 4-tert-butylbenzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)methyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylbenzaldehyde.

    Reduction: Formation of 2-[(4-tert-butylphenyl)methyl]propanediol.

    Substitution: Formation of nitro or sulfonic acid derivatives of the benzyl group.

Scientific Research Applications

2-[(4-Tert-butylphenyl)methyl]propanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)methyl]propanedioic acid
  • 2-[(4-Ethylphenyl)methyl]propanedioic acid
  • 2-[(4-Isopropylphenyl)methyl]propanedioic acid

Uniqueness

2-[(4-Tert-butylphenyl)methyl]propanedioic acid is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physical and chemical properties compared to similar compounds with smaller substituents.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)8-11(12(15)16)13(17)18/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJKUWQEUIWDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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